2-Fluoro-5-methoxy-4-methylbenzoic acid
Overview
Description
2-Fluoro-5-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 4-position on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 5-methoxy-4-methylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-methoxy-4-methylbenzoic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
Oxidation: this compound can be converted to 2-fluoro-5-methoxy-4-methylbenzaldehyde.
Reduction: The reduction of the fluorine atom yields 2-hydroxy-5-methoxy-4-methylbenzoic acid.
Substitution: Substitution of the fluorine atom with an amine yields 2-amino-5-methoxy-4-methylbenzoic acid.
Scientific Research Applications
2-Fluoro-5-methoxy-4-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The methoxy and methyl groups contribute to the compound’s lipophilicity, facilitating its penetration through biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzoic acid: Similar structure but lacks the methoxy group.
2-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the methyl group.
2-Fluoro-5-methoxybenzoic acid: Similar structure but lacks the methyl group.
Uniqueness
2-Fluoro-5-methoxy-4-methylbenzoic acid is unique due to the presence of both the methoxy and methyl groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups with the fluorine atom provides a versatile scaffold for the development of new compounds with improved properties .
Biological Activity
2-Fluoro-5-methoxy-4-methylbenzoic acid (FMBA) is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which can enhance pharmacological properties such as metabolic stability and binding affinity to biological targets. This article aims to explore the biological activity of FMBA, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical formula for FMBA is , and it features a methoxy group and a methyl group on the aromatic ring, along with a carboxylic acid functional group. The presence of the fluorine atom at the 2-position is significant for its biological interactions.
FMBA's mechanism of action is primarily influenced by its ability to interact with various molecular targets within biological systems. The fluorine atom enhances the compound's lipophilicity, which can improve its ability to cross cell membranes and bind to target proteins. Potential interactions include:
- Enzyme Inhibition : FMBA may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cancer cell proliferation.
- Receptor Modulation : The compound may act as a modulator of receptor activity, influencing signaling pathways critical for cellular responses.
Biological Activities
Research indicates that FMBA exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that FMBA possesses antimicrobial properties against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
- Anti-inflammatory Effects : Preliminary data suggest that FMBA may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
- Anticancer Properties : There is emerging evidence that FMBA may inhibit cancer cell growth through mechanisms linked to apoptosis and cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activity of FMBA:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the efficacy of FMBA against resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, supporting its potential as an antimicrobial agent.
- Anti-inflammatory Research : In vitro assays demonstrated that FMBA significantly reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) in human macrophages stimulated with lipopolysaccharide (LPS). This suggests that FMBA could be beneficial in managing inflammatory conditions .
- Anticancer Activity : A recent study explored the effects of FMBA on human breast cancer cells (MCF-7). The compound was found to induce apoptosis at concentrations above 10 µM, with IC50 values indicating effective inhibition of cell proliferation .
Synthesis and Applications
FMBA can be synthesized through various methods, including:
- Fluorination Reactions : Utilizing fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can introduce the fluorine atom into the benzoic acid framework.
- Functional Group Modifications : The methoxy and carboxylic acid groups can be introduced through standard organic reactions such as methylation or carboxylation.
The compound serves as an important intermediate in the synthesis of more complex bioactive molecules, particularly those targeting specific diseases such as cancer and bacterial infections.
Properties
IUPAC Name |
2-fluoro-5-methoxy-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLGIGDSLJISN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280718 | |
Record name | 2-Fluoro-5-methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870221-15-1 | |
Record name | 2-Fluoro-5-methoxy-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870221-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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